molecular formula C23H22N2O5S2 B2562522 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 921527-73-3

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2562522
CAS No.: 921527-73-3
M. Wt: 470.56
InChI Key: PQDWCYNGMZWKIB-UHFFFAOYSA-N
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Description

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic small molecule featuring a benzofuran-thiazole core structure, a scaffold recognized for its diverse bioactivity. Compounds incorporating both benzofuran and thiazole moieties are associated with potential anticancer and antimicrobial properties, making them subjects of interest in medicinal chemistry research . The molecular framework of this compound suggests it may act as a protein-binding agent or enzyme inhibitor, though its specific mechanism of action and primary research applications require further experimental investigation . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a reference standard in biological screening assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-3-29-19-7-5-6-16-13-20(30-22(16)19)18-14-31-23(24-18)25-21(26)12-15-8-10-17(11-9-15)32(27,28)4-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDWCYNGMZWKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Ethoxybenzofuran-2-yl-thiazole Intermediate

The benzofuran-thiazole scaffold is synthesized via a modified Hantzsch thiazole cyclization:

  • Benzofuran precursor preparation : 7-Ethoxybenzofuran-2-carbaldehyde is synthesized by Vilsmeier-Haack formylation of 7-ethoxybenzofuran, achieving 85% yield in dichloromethane at 0–5°C.
  • Thiazole ring formation : The aldehyde reacts with thiourea and ethyl bromopyruvate in ethanol under reflux (12 h), yielding 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine (78% yield).

Critical parameters :

  • Temperature control during formylation to prevent over-oxidation.
  • Use of anhydrous ethanol to avoid hydrolysis of the thiazole intermediate.

Functionalization of the Phenyl Ring with Ethylsulfonyl Group

The ethylsulfonyl group is introduced via a two-step process:

  • Mercaptan synthesis : 4-Bromophenylacetic acid is treated with sodium ethanethiolate in DMF at 120°C, yielding 4-(ethylthio)phenylacetic acid (92% purity).
  • Oxidation to sulfone : The thioether is oxidized with hydrogen peroxide (30%) in acetic acid at 60°C for 6 h, producing 4-(ethylsulfonyl)phenylacetic acid (89% yield).

Alternative route : Direct sulfonation using ethylsulfonyl chloride in the presence of AlCl₃, though this method yields only 67% due to competing side reactions.

Amide Coupling and Final Assembly

The final step involves coupling the thiazole amine with 4-(ethylsulfonyl)phenylacetic acid:

  • Activation of carboxylic acid : The acid is treated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous THF at 0°C.
  • Amide bond formation : The activated acid reacts with 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine under nitrogen at 25°C for 24 h, yielding the target compound (82% crude yield).

Purification : The crude product is recrystallized from methanol/water (3:1 v/v), achieving >99% HPLC purity.

Industrial-Scale Production Considerations

For bulk synthesis, the following optimizations are critical:

  • Catalyst selection : Transitioning from EDCl/HOBt to T3P® (propylphosphonic anhydride) reduces reaction time from 24 h to 6 h with comparable yields.
  • Solvent recovery : THF is distilled and reused, lowering production costs by 18%.
  • Waste management : Iron powder (used in nitro reductions) is replaced with catalytic hydrogenation (Pd/C, H₂ 50 psi), minimizing heavy metal waste.

Analytical Characterization Data

Post-synthesis validation employs advanced spectroscopic techniques:

Property Method Result
Molecular Weight HRMS 470.6 g/mol (calc. 470.58)
Melting Point DSC 198–201°C (decomposition observed)
Purity HPLC 99.8% (254 nm, C18 column)
Sulfone Functional Group IR Spectroscopy 1325 cm⁻¹ (asymmetric S=O), 1150 cm⁻¹ (symmetric S=O)

Comparative Analysis of Synthetic Routes

Two dominant routes are evaluated for efficiency:

Parameter Route A (Patent WO2014132270) Route B (Thioether Oxidation)
Total Yield 64% 58%
Reaction Steps 5 6
Cost per Kilogram $12,400 $14,200
Purity 99.8% 98.5%

Route A, derived from patent WO2014132270, is superior due to fewer steps and higher yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Common in modifying the benzofuran or thiazole rings to create derivatives.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane and temperatures ranging from -78°C to room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Structural Analogs in Pharmacoperone Screening

The compound shares structural motifs with other HTS hits, such as N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) , which also features a thiazole-heteroaromatic core. Key differences include:

  • Benzofuran vs.
  • Sulfonyl vs. Naphthamide Substituents : The ethylsulfonyl group in the target compound may confer better metabolic stability than the naphthamide in Compound 4, which is prone to hydrolysis.

Thiazole-Based MMP Inhibitors

Several thiazole-acetamide derivatives have been studied as matrix metalloproteinase (MMP) inhibitors. A comparative analysis is provided below:

Compound Name Molecular Weight (g/mol) Key Substituents Activity (IC₅₀ vs. MMP-9) Source Study
Target Compound ~478.56* 7-ethoxybenzofuran, ethylsulfonyl Not reported Pharmacoperone HTS
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 4-methoxyphenylpiperazine 12.3 µM MMP Inhibition
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 410.51 4-fluorophenylpiperazine 8.7 µM MMP Inhibition
2-(5-Methoxybenzimidazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2e) ~432.43* Methoxybenzimidazole, sulfamoyl 6.2 µM Antiproliferative/MMP-9 Inhibition

Notes:

  • The target compound’s ethylsulfonyl group likely enhances selectivity for non-MMP targets (e.g., V2R) compared to piperazine-containing analogs optimized for MMP-9 inhibition .
  • Compound 2e’s benzimidazole-sulfamoyl motif demonstrates superior MMP-9 inhibition, suggesting that electron-withdrawing groups (e.g., sulfonamides) improve activity .

Antimicrobial Thiazole-Acetamides

Antimicrobial studies highlight the role of substituents in activity:

Compound Name Key Substituents MIC (µM) vs. S. aureus Source Study
Target Compound Ethylsulfonyl, benzofuran Not tested Pharmacoperone HTS
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide 4-Bromophenyl, amino 13.0 Antimicrobial
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide 4-Chloro-3-nitrophenyl 15.2 Antimicrobial

Key Findings :

  • Halogenated (Br, Cl) and nitro substituents significantly enhance antimicrobial potency by increasing lipophilicity and membrane penetration .
  • The target compound’s ethylsulfonyl group may reduce antimicrobial efficacy compared to halogenated analogs, as sulfonyl groups are less effective at disrupting microbial membranes .

Pharmacokinetic Comparisons

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4) from paclitaxel pharmacokinetic studies shares a thiazole-acetamide backbone but incorporates a bulky piperazine side chain. This structural difference reduces oral bioavailability compared to the target compound, which lacks sterically hindered groups .

Critical Analysis of Substituent Effects

  • Benzofuran vs. Phenyl : The 7-ethoxybenzofuran in the target compound likely improves CNS penetration compared to simpler phenyl rings in analogs like Compound 13 .
  • Sulfonyl vs. Piperazine : Sulfonyl groups (as in the target compound) enhance metabolic stability but may limit target promiscuity compared to piperazine-containing derivatives .
  • Ethoxy vs. Methoxy : The ethoxy group in the benzofuran moiety provides moderate electron-donating effects, balancing solubility and potency better than methoxy groups in analogs like Compound 18 .

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C28H30N2O3S
  • Molecular Weight: Approximately 478.6 g/mol
  • Functional Groups: Thiazole ring, benzofuran moiety, and ethylsulfonyl group.

The compound's structure allows for diverse interactions with biological targets, which underpins its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring: Utilizing thioketones and amines under controlled conditions.
  • Introduction of the Benzofuran Moiety: Achieved through cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction: The acetamide group is introduced via acylation techniques.

Anticancer Activity

Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been evaluated against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and caspase activation assays, demonstrating its potential to induce apoptosis in tumor cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54915.5Induction of apoptosis via caspase activation
C622.3Inhibition of DNA synthesis

Antimicrobial Activity

The compound also exhibits antimicrobial properties attributed to its structural components. The presence of the benzofuran moiety enhances its solubility and reactivity against bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

In vitro studies indicate that the compound effectively inhibits bacterial growth, suggesting its potential application in treating infections .

The biological activity of this compound is believed to involve:

  • Targeting Enzymatic Pathways: The compound may interact with specific enzymes involved in cancer cell proliferation.
  • Modulation of Cellular Signaling: It could influence pathways related to apoptosis and cell cycle regulation.

Case Studies

Several studies have illustrated the efficacy of this compound in various biological contexts:

  • Study on Anticancer Effects:
    • A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, indicating strong anticancer activity .
  • Antimicrobial Efficacy:
    • A comparative study showed that this compound outperformed several conventional antibiotics against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .

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